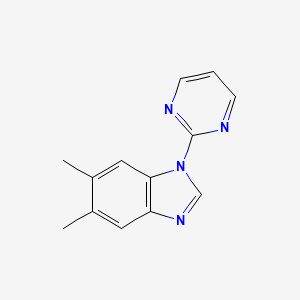
5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
作用機序
The mechanism of action of 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling and regulation. This inhibition leads to the disruption of cell signaling pathways, which can result in the inhibition of cell growth and proliferation. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities, which can be attributed to its ability to inhibit protein kinases. It has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders.
実験室実験の利点と制限
The advantages of using 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole in lab experiments include its ability to inhibit protein kinases, which makes it a potential candidate for the development of novel anticancer, antiviral, and antimicrobial agents. Its anti-inflammatory and analgesic effects also make it a potential candidate for the treatment of inflammatory and pain-related disorders.
The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. Further studies are needed to fully understand its toxicity profile and to develop more efficient methods for its solubilization.
将来の方向性
For research include the development of more efficient synthesis methods, the investigation of its toxicity profile, and the development of more efficient methods for its solubilization. Further studies are also needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of protein kinases.
合成法
The synthesis of 5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole can be achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with 2,3-dimethylpyrazine in the presence of a catalyst, such as palladium on carbon or copper (I) iodide. The reaction is carried out under reflux in a solvent, such as ethanol, for several hours until the desired product is obtained. Other methods involve the reaction of 2-aminobenzimidazole with 2,3-dimethylpyridine or 2,3-dimethylquinoxaline in the presence of a catalyst.
科学的研究の応用
5,6-Dimethyl-1-pyrimidin-2-ylbenzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been found to act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
特性
IUPAC Name |
5,6-dimethyl-1-pyrimidin-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-6-11-12(7-10(9)2)17(8-16-11)13-14-4-3-5-15-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSGPGVSMAQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

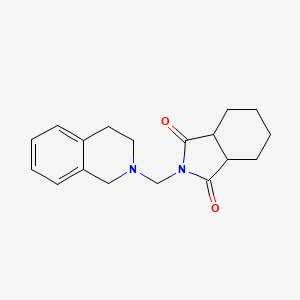

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
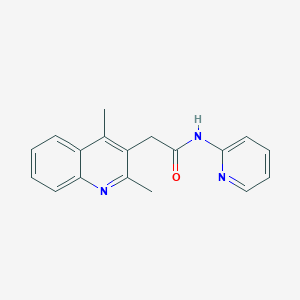
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
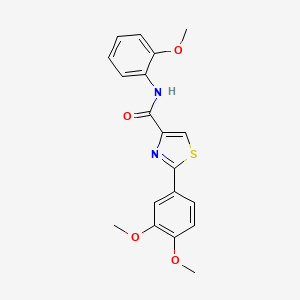
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
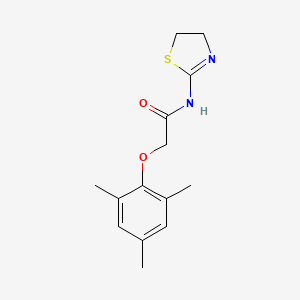
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)
